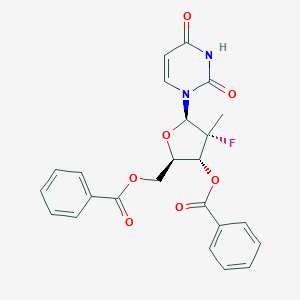

RO 2433 ジベンゾエート

説明

The compound is a complex organic molecule that features a tetrahydrofuran backbone with various substituents, including a benzoyloxy group, a 2,4-dioxopyrimidin-1-yl moiety, a fluorine atom, and a methyl group. This structure suggests potential biological activity or utility as an intermediate in pharmaceutical synthesis.

Synthesis Analysis

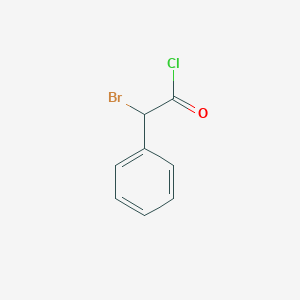

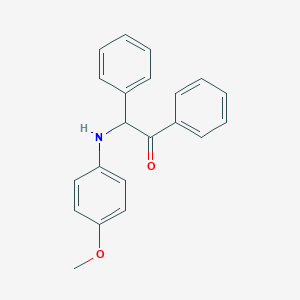

The synthesis of related compounds typically involves the coupling of a pyrimidine derivative with an appropriate ester or acid. For instance, the synthesis of (S/R)-methyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl) acetamido) propanoate enantiomers is achieved using 5-fluorouracil-1-yl acetic acid and L/D-alanine methyl ester with DIC/HOBt as coupling reagents, yielding 82% and 80%, respectively . This method could potentially be adapted for the synthesis of the compound by selecting suitable starting materials and coupling agents.

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been extensively studied. For example, the structure of 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was determined using X-ray diffraction and optimized using DFT methods . Such techniques could be employed to analyze the molecular structure of [(2R,3R,4R,5R)-3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-tetrahydrofuran-2-yl]methyl benzoate to gain insights into its geometry, electronic structure, and potential reactivity.

Chemical Reactions Analysis

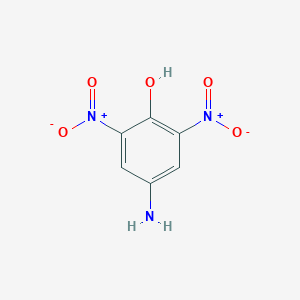

The reactivity of the compound would likely involve the functional groups present on the tetrahydrofuran ring. For example, the benzoyloxy group could participate in nucleophilic substitution reactions, while the pyrimidinyl group might be involved in hydrogen bonding or further substitution reactions. The fluorine atom could also influence the reactivity by affecting the electron distribution within the molecule. Studies on similar compounds, such as the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with α-enamino esters, provide insights into the types of reactions that such complex molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests a relatively high degree of rigidity and planarity, which could affect its solubility and melting point. The fluorine atom could impart a degree of lipophilicity, potentially affecting its solubility in organic solvents. The synthesis of related compounds, such as intermediate 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate for herbicide bispyribac-sodium, provides a reference for the synthesis conditions that might affect the yield and purity of the compound .

科学的研究の応用

逆浸透膜技術

RO 2433 ジベンゾエートとしても知られるこの化合物は、逆浸透(RO)膜技術で潜在的に使用できる可能性があります . RO膜は、海水淡水化や排水処理に広く使用されています . それらは、海水の水質や生産能力のニーズを満たすように設計されており、海水の水質、温度、地理的特徴などのさまざまな環境要因を考慮しています .

ウイルス感染治療

この化合物は、(2'R)-2'-デオキシ-2'-フルオロ-2'-メチル-ウリジン 3',5'-ジベンゾエートとしても知られており、ウイルスポリメラーゼ活性を阻害する能力を持つ強力なヌクレオシドアナログであり、それによってウイルスの複製を防ぎます . それは、B型およびC型肝炎などのさまざまなウイルス感染に対する効果的な治療法として広く認知されています .

医薬品合成

この化合物は、[(2R,3R,4R,5R)-3-ベンゾイルオキシ-5-(2,4-ジオキソピリミジン-1-イル)-4-フルオロ-4-メチルオキソラン-2-イル]メチルベンゾエートとしても知られており、医薬品製品の合成で潜在的に使用できる可能性があります . この化合物は、扱いやすく、低コストで、収率が高く、製品の純度が高い新しい方法で合成できます . この方法は、工業化された生産に役立つ可能性があります .

作用機序

Target of Action

RO 2433 Dibenzoate, also known as PSI-6206, is a potent inhibitor of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the HCV, making it a primary target for antiviral drugs .

Mode of Action

The compound is the deaminated derivative of PSI-6130 . It inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby preventing the replication of the virus . The monophosphate form of PSI-6206 is metabolized in primary human hepatocytes to its triphosphate analog PSI-7409 .

Biochemical Pathways

The formation of the 5′-triphosphate (TP) of PSI-6130 (PSI-6130-TP) and RO2433 (RO2433-TP) increases with time and reaches steady-state levels at 48 hours . RO2433-TP also inhibits RNA synthesis by the native HCV replicase isolated from HCV replicon cells and the recombinant HCV polymerase NS5B .

Pharmacokinetics

The compound is soluble in DMSO up to 100 mM . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .

Result of Action

The inhibition of the HCV NS5B RNA-dependent RNA polymerase by RO 2433 Dibenzoate results in the prevention of the replication of the virus . This can lead to a decrease in the viral load in patients infected with HCV.

Action Environment

The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs . The product should be stored under specific conditions to maintain its efficacy . The product is shipped in a glass vial at ambient temperature . For longer shelf life, the solid powder should be stored at 4°C desiccated, or the DMSO solution should be stored at -20°C .

特性

IUPAC Name |

[(2R,3R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O7/c1-24(25)19(34-21(30)16-10-6-3-7-11-16)17(14-32-20(29)15-8-4-2-5-9-15)33-22(24)27-13-12-18(28)26-23(27)31/h2-13,17,19,22H,14H2,1H3,(H,26,28,31)/t17-,19-,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDQYAYIRAUNLO-PDKZGUECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301171912 | |

| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863329-65-1 | |

| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863329-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 2′-deoxy-2′-fluoro-2′-methyl-, 3′,5′-dibenzoate, (2′R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301171912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)

![2-(2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B106961.png)

![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)

![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)